molecular formula C26H33NO2 B10839966 11-Heptanoyloxy-N-n-propylnoraporphine

11-Heptanoyloxy-N-n-propylnoraporphine

Cat. No.: B10839966
M. Wt: 391.5 g/mol
InChI Key: KWMUKPVHQQVHLC-JOCHJYFZSA-N
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Description

11-Heptanoyloxy-N-n-propylnoraporphine is a small molecular compound with the chemical formula C26H33NO2. It is known for its potential as a discovery agent and has been investigated for its interactions with dopamine and serotonin receptors .

Preparation Methods

The synthesis of 11-Heptanoyloxy-N-n-propylnoraporphine involves the esterification of N-n-propylnoraporphine with heptanoic acid. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

11-Heptanoyloxy-N-n-propylnoraporphine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 11-Heptanoyloxy-N-n-propylnoraporphine involves its binding to dopamine D2 and serotonin 5-HT1A receptors. This binding can modulate neurotransmitter activity, influencing various physiological processes. The molecular targets and pathways involved in its action are critical for understanding its potential therapeutic effects .

Properties

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

IUPAC Name

[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] heptanoate

InChI

InChI=1S/C26H33NO2/c1-3-5-6-7-14-24(28)29-23-13-9-11-20-18-22-25-19(15-17-27(22)16-4-2)10-8-12-21(25)26(20)23/h8-13,22H,3-7,14-18H2,1-2H3/t22-/m1/s1

InChI Key

KWMUKPVHQQVHLC-JOCHJYFZSA-N

Isomeric SMILES

CCCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)CCC

Canonical SMILES

CCCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)CCC

Origin of Product

United States

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